1-cyclohexyl-1H-pyrrole-3-carbaldehyde
Description
The Significance of Pyrrole (B145914) Heterocycles as Core Structures in Chemical Synthesis
The pyrrole ring is a fundamental five-membered aromatic heterocycle, comprising four carbon atoms and one nitrogen atom. numberanalytics.comnumberanalytics.com This structural motif is not merely a synthetic curiosity but a cornerstone in the architecture of numerous biologically active compounds and functional materials. numberanalytics.comresearchgate.net Pyrrole's importance is deeply rooted in its presence in vital natural products, such as heme, chlorophyll, and vitamin B12, which are essential for various biological processes. numberanalytics.commdpi.com
In the realm of medicinal chemistry, the pyrrole scaffold is a "privileged structure," frequently appearing in pharmaceuticals with a wide range of therapeutic applications. nih.gov Notable examples include atorvastatin, a widely prescribed cholesterol-lowering drug, and ketorolac, a potent nonsteroidal anti-inflammatory agent (NSAID). numberanalytics.compharmaguideline.com The versatility of the pyrrole ring allows it to serve as a key building block for compounds with antitumor, antimicrobial, anti-inflammatory, and antiviral properties. researchgate.netnih.gov Its electron-rich nature makes it highly reactive towards electrophiles, enabling a wide variety of chemical transformations and functionalizations. numberanalytics.com Synthetic chemists exploit this reactivity to construct complex molecules, making pyrrole derivatives indispensable in drug discovery and development. researchgate.net
Beyond pharmaceuticals, pyrrole-based compounds are integral to materials science, finding applications in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). numberanalytics.com The ability to tune the electronic properties of the pyrrole ring through substitution makes it a versatile component for creating novel functional materials.
Overview of Formylated Pyrrole Derivatives with a Focus on the C3 Position
Formylation, the introduction of an aldehyde group (-CHO), is a powerful transformation in organic synthesis that significantly enhances the synthetic utility of the pyrrole ring. The aldehyde group can participate in a vast number of subsequent reactions, serving as a handle for chain extension, cyclization, and the introduction of other functional groups.
While formylation of pyrrole can occur at different positions, derivatives functionalized at the C3 position, known as pyrrole-3-carbaldehydes, are of particular interest. rsc.org However, the regioselective synthesis of these C3-formylated pyrroles presents a notable challenge. rsc.orgacs.org Standard formylation methods, such as the Vilsmeier-Haack reaction, typically favor substitution at the more electron-rich C2 position. pharmaguideline.commdpi.com Consequently, achieving formylation at the C3 position often requires multi-step strategies, such as the use of protecting groups on the nitrogen and at the C2/C5 positions to direct the reaction to the desired location. rsc.org
Despite these synthetic hurdles, the development of efficient methods to access pyrrole-3-carbaldehydes is a key area of research. rsc.orgnih.gov These compounds are valuable precursors for the synthesis of medicinally important fused heterocyclic systems, such as pyrroloquinolines and pyrrolo-phenanthridines. rsc.orgnih.gov The aldehyde functionality at the C3 position provides a strategic point for elaboration, enabling the construction of complex molecular frameworks that are otherwise difficult to access. acs.org Recent advancements have focused on developing one-pot, multicomponent reactions to streamline the synthesis of N-substituted pyrrole-3-carbaldehydes from simple starting materials, making these valuable intermediates more readily available. rsc.orgnih.gov
Rationale for Investigating 1-Cyclohexyl-1H-pyrrole-3-carbaldehyde as a Key Synthetic Building Block
The investigation of this compound as a key synthetic building block is driven by the strategic combination of its constituent parts: the versatile pyrrole-3-carbaldehyde core and the specific N-cyclohexyl substituent. Pyrrole-based structures are recognized as valuable building blocks for creating novel compounds, including those with applications as DNA gyrase B inhibitors and DNA minor-groove binders. researchgate.netnih.gov The aldehyde group at the C3-position serves as a versatile anchor for further chemical modifications, allowing for the construction of more complex and functionally diverse molecules. acs.org
The choice of a cyclohexyl group as the N-substituent is deliberate. This bulky, non-polar, and three-dimensional aliphatic ring can significantly influence the physicochemical properties of the resulting molecule. It can enhance lipophilicity, which may affect the molecule's solubility and ability to cross biological membranes. Furthermore, the steric bulk of the cyclohexyl group can direct the regioselectivity of subsequent reactions on the pyrrole ring and influence the conformational preferences of the final products, which is a critical factor in designing molecules that interact with specific biological targets. The use of such pyrrole building blocks is a demonstrated strategy in medicinal chemistry to develop potent inhibitors for various biological targets. researchgate.net Therefore, this compound represents a promising starting material for generating libraries of novel compounds with potential applications in drug discovery and materials science.
Interactive Data Table: Properties of this compound
| Property | Value |
| CAS Number | 1071288-83-9 chemscene.com |
| Molecular Formula | C₁₁H₁₅NO chemscene.com |
| Molecular Weight | 177.24 g/mol chemscene.com |
| SMILES | O=CC1=CN(C2CCCCC2)C=C1 chemscene.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-cyclohexylpyrrole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c13-9-10-6-7-12(8-10)11-4-2-1-3-5-11/h6-9,11H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPPVRJYJMNGAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=CC(=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Cyclohexyl 1h Pyrrole 3 Carbaldehyde and Analogous N Substituted Pyrrole 3 Carbaldehydes
Classical and Established Synthetic Approaches to Pyrrole-3-Carbaldehydes
Established methods for preparing pyrrole-3-carbaldehydes often rely on overcoming the inherent preference for C2-formylation. Key strategies include the Vilsmeier-Haack reaction under controlled conditions, the construction of the pyrrole (B145914) ring with the desired substitution pattern via cyclization, and the isomerization of the more readily available 2-formylpyrroles.
The Vilsmeier-Haack reaction is a widely employed method for formylating electron-rich aromatic and heteroaromatic compounds. numberanalytics.com It involves an N,N-disubstituted formamide (B127407), such as N,N-dimethylformamide (DMF), and a phosphorus halide, typically phosphorus oxychloride (POCl₃), which together form an electrophilic chloroiminium salt known as the Vilsmeier reagent. wikipedia.orgijpcbs.com This electrophile then attacks the pyrrole ring. organic-chemistry.org While the reaction with unsubstituted or N-alkyl pyrroles generally yields the 2-formyl product, various strategies have been developed to enhance selectivity for the C3 position. chemistrysteps.comyoutube.com
The regiochemical outcome of the Vilsmeier-Haack formylation is strongly influenced by the steric bulk of the substituent on the pyrrole nitrogen. researchgate.net As the size of the N-substituent increases, electrophilic attack at the adjacent C2 and C5 positions becomes sterically hindered. This hindrance directs the incoming Vilsmeier reagent to the more accessible C3 and C4 positions. For instance, while N-methylpyrrole yields predominantly the 2-carbaldehyde, increasing the size of the alkyl group shifts the product ratio in favor of the 3-isomer. A bulky substituent like a cyclohexyl group on the nitrogen atom of 1-cyclohexyl-1H-pyrrole significantly shields the α-carbons, thereby promoting formylation at the β-position to yield 1-cyclohexyl-1H-pyrrole-3-carbaldehyde. researchgate.net Similarly, N-arylpyrroles with ortho substituents, such as N-(2,6-dimethylphenyl)pyrrole, exhibit a sharp increase in the proportion of the C3-formylated product due to the aromatic ring being tilted out of the plane of the pyrrole ring, effectively shielding the α-positions. researchgate.net
| N-Substituent | Ratio of 2-carbaldehyde : 3-carbaldehyde | Reference |
|---|---|---|
| Methyl | High preference for C2 | researchgate.net |
| tert-Butyl | Increased C3 selectivity | researchgate.net |
| Phenyl | Similar to Methyl | researchgate.net |
| 2,6-Dimethylphenyl | Sharp increase in C3 selectivity | researchgate.net |
A complementary strategy to employing bulky N-substituents is the use of sterically demanding formylating agents. researchgate.net By replacing the standard N,N-dimethylformamide (DMF) with more sterically crowded formamides, the steric hindrance for an attack at the C2 position is amplified, further enhancing the selectivity for the C3 position. This effect is synergistic with the steric hindrance provided by the N-substituent itself. Research has shown that formamides like N,N-diisopropylformamide and N,N-diphenylformamide are particularly effective in directing formylation to the β-position of N-substituted pyrroles. researchgate.net The increased bulk of the Vilsmeier reagent generated from these formamides makes the transition state for C2 attack less favorable compared to C3 attack. This approach provides a direct and convenient method for synthesizing pyrrole-3-carbaldehydes from readily available N-substituted pyrroles. researchgate.netjst.go.jp
| Formamide Reagent | Ratio of 2-carbaldehyde : 3-carbaldehyde | Reference |
|---|---|---|
| N,N-Dimethylformamide (DMF) | 60 : 40 | researchgate.net |
| N,N-Diisopropylformamide | 15 : 85 | researchgate.net |
| N-Isopropylformanilide | 35 : 65 | researchgate.net |
| N,N-Diphenylformamide | 10 : 90 | researchgate.net |
In cases where the desired N-substituent is not sterically demanding or when high C3 selectivity is paramount, a common strategy involves the use of a large, removable protecting group on the pyrrole nitrogen. nih.gov The triisopropylsilyl (TIPS) group is an exemplary protecting group for this purpose. sci-hub.se Its significant steric bulk effectively blocks the C2 and C5 positions, directing electrophiles almost exclusively to the C3 position. sci-hub.seamazonaws.com Following the Vilsmeier-Haack formylation of N-(triisopropylsilyl)pyrrole to obtain the 3-formyl derivative, the TIPS group can be readily cleaved under mild conditions, typically using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), to yield the N-unsubstituted pyrrole-3-carbaldehyde. amazonaws.comresearchgate.net This intermediate can then be N-alkylated or N-arylated as desired.
Another class of directing groups are N-sulfonyl protecting groups, such as tosyl or benzenesulfonyl groups. researchgate.netresearchgate.net These electron-withdrawing groups decrease the nucleophilicity of the pyrrole ring but can also influence regioselectivity. While some acylation reactions on N-sulfonyl pyrroles favor the C2 position, specific conditions, such as the use of AlCl₃ as a catalyst, can promote C3 substitution. researchgate.net
The Paal-Knorr synthesis is a fundamental and highly effective method for constructing the pyrrole ring itself. wikipedia.orgrgmcet.edu.in This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, making it an ideal route for preparing N-substituted pyrroles. alfa-chemistry.comorganic-chemistry.org To synthesize a precursor for this compound, one could react a suitable 1,4-dicarbonyl compound with cyclohexylamine (B46788). The reaction is typically carried out under neutral or weakly acidic conditions, as strongly acidic conditions can favor the formation of furan (B31954) byproducts. organic-chemistry.org
The mechanism involves the initial attack of the amine on one of the carbonyl groups to form a hemiaminal, followed by a second attack on the other carbonyl to form a 2,5-dihydroxytetrahydropyrrole derivative. wikipedia.org Subsequent dehydration yields the aromatic pyrrole ring. alfa-chemistry.com This method is advantageous as it builds the N-substituent directly into the heterocyclic core in a single step. The challenge then becomes the introduction of the formyl group at the C3 position, which would require a subsequent regioselective formylation step as described previously, or the use of a 1,4-dicarbonyl precursor that already contains the necessary functionality or a precursor to it.
An alternative approach to obtaining C3-formylated pyrroles is through the isomerization of the more readily accessible C2 isomers. It has been demonstrated that N-alkyl-2-acylpyrroles can undergo rearrangement to the corresponding 3-acyl isomers when treated with a strong, anhydrous acid. researchgate.net This process establishes an equilibrium mixture of the two isomers. For example, treating a pyrrole-2-carbaldehyde with a strong acid like trifluoromethanesulfonic acid can induce migration of the formyl group to the C3 position. researchgate.net
The mechanism of this rearrangement is believed to proceed through protonation of the acyl group, followed by its detachment from the C2 position to form an acylium ion and the N-substituted pyrrole. The pyrrole is then re-acylated by the acylium ion. While attack at the C2 position is kinetically favored, the C3-acylated product can be thermodynamically more stable in some cases, particularly when a bulky N-substituent is present, allowing for its accumulation in the equilibrium mixture. This method's utility depends on the ability to separate the resulting mixture of isomers and the position of the equilibrium. researchgate.net
Vilsmeier-Haack Formylation: Regioselectivity and Optimization Strategies.
Modern and Multi-Component Synthetic Protocols
Modern synthetic chemistry has increasingly focused on the development of efficient, atom-economical, and environmentally benign methods for the construction of complex molecular scaffolds. Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, are at the forefront of this effort. These protocols are particularly valuable for creating libraries of structurally diverse compounds, such as N-substituted pyrrole-3-carbaldehydes, from simple precursors.
A highly effective and rational approach for synthesizing N-substituted pyrrole-3-carbaldehydes involves a one-pot, sequential multicomponent protocol. nih.govresearchgate.net This strategy circumvents the limitations of traditional multi-step methods, which often require harsh conditions, specially designed substrates, or protecting group chemistry. nih.gov The sequential MCR approach typically involves the in situ formation of an imine, followed by a catalyzed reaction with a suitable C4-synthon, cyclization, and a final aromatization step, all performed in a single reaction vessel. rsc.org
A key innovation in the multicomponent synthesis of pyrrole-3-carbaldehydes is the use of organocatalysis, particularly with the amino acid L-proline. researchgate.netrsc.org The reaction sequence commences with the in situ generation of an imine from a primary amine (e.g., an arylamine) and an aldehyde. nih.gov In parallel, proline reacts with succinaldehyde (B1195056) to form a nucleophilic enamine intermediate. researchgate.net
This enamine then participates in a direct, proline-catalyzed Mannich reaction with the electrophilic imine. nih.govresearchgate.net This step is crucial as it forms the key C-C bond and sets up the precursor for the subsequent cyclization. The resulting Mannich adduct undergoes a spontaneous intramolecular cyclization, where the nitrogen atom attacks one of the carbonyl groups, leading to the formation of a dihydropyrrole intermediate and regeneration of the proline catalyst. rsc.org This sequence provides a metal-free and mild pathway to the core heterocyclic structure. rsc.org
Table 1: Proline-Catalyzed One-Pot Synthesis of N-Arylpyrrole-3-carbaldehydes
| Entry | Aldehyde Precursor | Amine Precursor | Product | Yield (%) |
| 1 | Benzaldehyde | p-Anisidine | 1-(4-Methoxyphenyl)-2-phenyl-1H-pyrrole-3-carbaldehyde | 78 |
| 2 | 4-Nitrobenzaldehyde | p-Anisidine | 1-(4-Methoxyphenyl)-2-(4-nitrophenyl)-1H-pyrrole-3-carbaldehyde | 80 |
| 3 | 4-Fluorobenzaldehyde | p-Anisidine | 2-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrrole-3-carbaldehyde | 75 |
| 4 | 2-Naphthaldehyde | p-Anisidine | 1-(4-Methoxyphenyl)-2-(naphthalen-2-yl)-1H-pyrrole-3-carbaldehyde | 72 |
| Data derived from a representative proline-catalyzed sequential multicomponent reaction followed by IBX-mediated oxidation. nih.gov |
The final and critical step in the one-pot synthesis is the aromatization of the dihydropyrrole intermediate formed after the Mannich reaction-cyclization sequence. researchgate.net This transformation is seamlessly integrated into the protocol by adding a suitable oxidizing agent to the same reaction vessel. nih.gov A commonly used and effective reagent for this purpose is 2-Iodoxybenzoic acid (IBX), a mild hypervalent iodine compound. nih.govresearchgate.net Upon addition of IBX and gentle heating, the dihydropyrrole is efficiently converted to the corresponding aromatic N-substituted pyrrole-3-carbaldehyde. researchgate.net
In line with the principles of green chemistry, synthetic methods that eliminate the need for both catalysts and solvents are highly desirable. The Paal-Knorr synthesis, a classic annulation reaction for forming pyrrole rings, has been adapted to meet these criteria. rsc.org This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine. organic-chemistry.org
Remarkably, this transformation can be carried out efficiently by simply mixing the 1,4-diketone and the amine at room temperature without any added catalyst or solvent. rsc.org This approach has been successfully applied to a variety of amines, including anilines and benzylamines, reacting with 2,5-hexanedione (B30556) to produce the corresponding N-substituted pyrroles in excellent yields. rsc.org Another solvent- and catalyst-free method involves the reaction between various aromatic amines and 2,5-dimethoxytetrahydrofuran, which serves as a synthetic equivalent of a 1,4-dicarbonyl compound, to yield N-arylpyrroles. researchgate.net These protocols represent the ultimate in green conditions, offering operational simplicity, high atom economy, and minimal waste generation for the construction of the core N-substituted pyrrole scaffold. rsc.orgresearchgate.net
Sequential Multicomponent Reactions for Pyrrole-3-Carbaldehyde Assembly.
Specific Approaches to N-Cyclohexyl Pyrrole Scaffolds
While many modern synthetic methods focus on N-aryl substituents, classical and robust reactions remain highly valuable for the specific synthesis of N-alkyl pyrroles, including the N-cyclohexyl moiety. These methods often rely on direct condensation reactions that are efficient and predictable.
The Paal-Knorr pyrrole synthesis is a preeminent and straightforward method for preparing N-substituted pyrroles, including N-cyclohexyl derivatives. organic-chemistry.orgpharmaguideline.com The reaction involves the direct condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, cyclohexylamine. organic-chemistry.org The process typically occurs under neutral or weakly acidic conditions and proceeds via the formation of a hemiaminal, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring. organic-chemistry.org
This method is highly versatile and provides a direct route to the N-cyclohexyl pyrrole core. For instance, the reaction of 1,2-dibenzoylethane (B30557) with cyclohexylamine yields 1-cyclohexyl-2,5-diphenyl-1H-pyrrole. lookchem.com The simplicity and high yields associated with the Paal-Knorr condensation make it a reliable and frequently employed strategy for installing the N-cyclohexyl group onto a pyrrole scaffold. pharmaguideline.comlookchem.com
Table 2: Representative Paal-Knorr Synthesis of N-Substituted Pyrroles
| Entry | 1,4-Dicarbonyl Compound | Amine Precursor | Product |
| 1 | 2,5-Hexanedione | Cyclohexylamine | 1-Cyclohexyl-2,5-dimethyl-1H-pyrrole |
| 2 | 1,2-Dibenzoylethane | Cyclohexylamine | 1-Cyclohexyl-2,5-diphenyl-1H-pyrrole |
| 3 | 2,5-Hexanedione | Benzylamine | 1-Benzyl-2,5-dimethyl-1H-pyrrole |
| 4 | Succinaldehyde | Cyclohexylamine | 1-Cyclohexyl-1H-pyrrole |
| Illustrative examples based on the general Paal-Knorr condensation reaction. organic-chemistry.orglookchem.com |
Formylation of Pre-Synthesized N-Cyclohexylpyrrole
The synthesis of this compound can be effectively achieved through the Vilsmeier-Haack formylation of a pre-synthesized N-cyclohexylpyrrole substrate. The key to directing the electrophilic substitution to the C3 position lies in the selection of the formylating agent. While the standard Vilsmeier reagent, generated from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), typically favors C2 formylation, the use of a more sterically hindered formamide can influence the regiochemical outcome.
One effective approach involves the use of a Vilsmeier reagent derived from a sterically crowded formamide, such as N-formylmorpholine or N,N-diphenylformamide, in conjunction with phosphorus oxychloride. The increased steric bulk of the electrophilic species preferentially directs the formylation to the less hindered C3 position of the N-cyclohexylpyrrole ring.
The general reaction proceeds as follows: N-cyclohexylpyrrole is treated with the Vilsmeier reagent, prepared in situ from the chosen formamide and phosphorus oxychloride, typically in an inert solvent like dichloromethane (B109758) or 1,2-dichloroethane. The reaction mixture is stirred at a controlled temperature, often ranging from 0 °C to room temperature, to allow for the electrophilic aromatic substitution to occur. Upon completion of the reaction, an aqueous workup is performed to hydrolyze the intermediate iminium salt, yielding the desired this compound.
Table 1: Reaction Parameters for the Formylation of N-Cyclohexylpyrrole
| Parameter | Condition |
| Substrate | N-Cyclohexylpyrrole |
| Formylating Agent | Vilsmeier Reagent |
| Reagents for Vilsmeier | POCl₃ and a sterically hindered formamide |
| Solvent | Dichloromethane or 1,2-dichloroethane |
| Temperature | 0 °C to room temperature |
| Workup | Aqueous hydrolysis |
Detailed research into the Vilsmeier-Haack formylation of various N-substituted pyrroles has demonstrated that the ratio of C2 to C3 formylation is highly dependent on the steric hindrance of both the N-substituent on the pyrrole and the formylating reagent. For N-alkyl and N-aryl pyrroles, steric factors are the predominant influence on the position of formylation.
Table 2: Research Findings on Regioselective Formylation of N-Substituted Pyrroles
| N-Substituent | Formylating Reagent | Major Product |
| Methyl | POCl₃ / DMF | 1-Methyl-1H-pyrrole-2-carbaldehyde |
| tert-Butyl | POCl₃ / DMF | Mixture of 2- and 3-carbaldehydes |
| Cyclohexyl | POCl₃ / N-Formylmorpholine | This compound |
| Phenyl | POCl₃ / DMF | 1-Phenyl-1H-pyrrole-2-carbaldehyde |
The successful synthesis of this compound via this method provides a valuable building block for further chemical transformations, owing to the reactive aldehyde functionality.
Chemical Transformations and Reaction Pathways of 1 Cyclohexyl 1h Pyrrole 3 Carbaldehyde
Reactivity of the Aldehyde Functional Group at the C3 Position
The aldehyde functional group is a key site for a multitude of chemical reactions due to the electrophilic nature of the carbonyl carbon and the presence of a reactive pi bond.
Nucleophilic Addition Reactions
The carbonyl carbon of the aldehyde is electron-deficient and thus susceptible to attack by nucleophiles. youtube.com This results in the breaking of the carbon-oxygen pi bond and the formation of a tetrahedral intermediate, which is then typically protonated to yield the final addition product. youtube.comyoutube.com A wide range of nucleophiles can participate in this reaction, leading to diverse products such as secondary alcohols (from Grignard or organolithium reagents) and cyanohydrins (from cyanide ions). youtube.com
Table 1: Examples of Nucleophilic Addition Reactions
| Nucleophile (Reagent) | Intermediate | Final Product | Product Class |
|---|---|---|---|
| Grignard Reagent (R-MgX) | Alkoxide | Secondary Alcohol | Alcohols |
| Cyanide (HCN/KCN) | Cyanoalkoxide | Cyanohydrin | Cyanohydrins |
| Hydride (NaBH₄, LiAlH₄) | Alkoxide | Primary Alcohol | Alcohols |
Condensation Reactions with Amines and Active Methylene (B1212753) Compounds
1-Cyclohexyl-1H-pyrrole-3-carbaldehyde readily undergoes condensation reactions. With primary amines, it forms Schiff bases (imines) through a nucleophilic addition-elimination mechanism. Similarly, reaction with secondary amines typically yields enamines.
Furthermore, the aldehyde can react with compounds containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups), such as malonic acid derivatives or nitromethane, in what is known as the Knoevenagel condensation. nih.gov This reaction is often base-catalyzed and results in the formation of a new carbon-carbon double bond. nih.govsigmaaldrich.com
Table 2: Condensation Reaction Products
| Reactant | Product Type | General Structure of Product |
|---|---|---|
| Primary Amine (R-NH₂) | Imine (Schiff Base) | Pyrrole-CH=N-R |
| Secondary Amine (R₂NH) | Enamine | Pyrrole-C=CH-NR₂ |
Oxidation to Carboxylic Acids and Esters
The aldehyde group is in a readily oxidizable state. Treatment with common oxidizing agents can convert this compound into 1-cyclohexyl-1H-pyrrole-3-carboxylic acid. mdpi.comnih.gov This transformation is a fundamental reaction in organic synthesis. researchgate.net Depending on the reaction conditions and the oxidant used, different levels of efficiency and selectivity can be achieved. If the oxidation is performed in the presence of an alcohol, the corresponding ester can sometimes be formed directly.
Table 3: Oxidation of the Aldehyde Group
| Reagent(s) | Product | Product Class |
|---|---|---|
| Potassium Permanganate (B83412) (KMnO₄) | 1-Cyclohexyl-1H-pyrrole-3-carboxylic acid | Carboxylic Acid |
| Jones Reagent (CrO₃/H₂SO₄) | 1-Cyclohexyl-1H-pyrrole-3-carboxylic acid | Carboxylic Acid |
| Tollens' Reagent ([Ag(NH₃)₂]⁺) | 1-Cyclohexyl-1H-pyrrole-3-carboxylate | Carboxylate Salt |
Reduction to Alcohols and Hydrocarbons
The aldehyde can be reduced to the corresponding primary alcohol, (1-cyclohexyl-1H-pyrrol-3-yl)methanol. This is commonly achieved using hydride-based reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).
For complete reduction of the carbonyl group to a methylene (CH₂) group, thereby forming 1-cyclohexyl-3-methyl-1H-pyrrole, more rigorous methods are required. The Wolff-Kishner reduction (using hydrazine (B178648) and a strong base at high temperatures) or the Clemmensen reduction (using zinc amalgam and concentrated hydrochloric acid) are standard procedures for this transformation.
Table 4: Reduction of the Aldehyde Group
| Reagent(s) | Product | Product Class |
|---|---|---|
| Sodium Borohydride (NaBH₄) | (1-Cyclohexyl-1H-pyrrol-3-yl)methanol | Primary Alcohol |
| Lithium Aluminum Hydride (LiAlH₄) | (1-Cyclohexyl-1H-pyrrol-3-yl)methanol | Primary Alcohol |
| Hydrazine/KOH (Wolff-Kishner) | 1-Cyclohexyl-3-methyl-1H-pyrrole | Hydrocarbon |
Electrophilic Aromatic Substitution on the Pyrrole (B145914) Ring System
Pyrroles are electron-rich five-membered heterocycles that are highly susceptible to electrophilic aromatic substitution. wikipedia.org The nitrogen atom's lone pair of electrons is delocalized into the aromatic system, significantly increasing its nucleophilicity compared to benzene. wikipedia.org In this compound, the outcome of such substitutions is governed by the directing effects of both the N-cyclohexyl group and the C3-carbaldehyde group. The aldehyde group is electron-withdrawing and acts as a deactivating meta-director. Conversely, the N-alkyl group is a weak activator and an ortho-, para-director.
Directed Functionalization at C2 and C5 Positions
The powerful activating and directing effect of the pyrrole nitrogen atom dominates the reactivity, strongly favoring electrophilic attack at the positions adjacent to it (C2 and C5). The C3-aldehyde group deactivates the ring, but its meta-directing influence also channels incoming electrophiles towards the C5 position. The combined effects mean that electrophilic substitution will occur preferentially at the C5 position, and to a lesser extent, the C2 position, as these sites are most activated by the nitrogen lone pair. Common electrophilic aromatic substitution reactions like halogenation, nitration, and Friedel-Crafts acylation are expected to yield products substituted at these positions.
Table 5: Predicted Products of Electrophilic Aromatic Substitution
| Reaction | Electrophile (Reagent) | Major Product |
|---|---|---|
| Bromination | Br₂ in Dioxane | 5-Bromo-1-cyclohexyl-1H-pyrrole-3-carbaldehyde |
| Nitration | HNO₃/H₂SO₄ | 1-Cyclohexyl-5-nitro-1H-pyrrole-3-carbaldehyde |
| Acylation | Ac₂O/BF₃·OEt₂ (Friedel-Crafts) | 5-Acetyl-1-cyclohexyl-1H-pyrrole-3-carbaldehyde |
Steric and Electronic Effects on Regioselectivity
The regioselectivity of reactions on the this compound scaffold is governed by a complex interplay of steric and electronic factors originating from the pyrrole ring, the N-cyclohexyl substituent, and the C3-carbaldehyde group. The pyrrole ring is an electron-rich aromatic system, which inherently favors electrophilic substitution, typically at the C2 and C5 positions due to the stabilizing effect of the nitrogen atom on the corresponding reaction intermediates.
However, the substituents significantly modulate this intrinsic reactivity. The carbaldehyde group at the C3 position is an electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic attack. This deactivation is most pronounced at the C2 and C4 positions. Conversely, the N-cyclohexyl group, being an alkyl substituent, is weakly electron-donating, which slightly activates the ring.
The most significant contribution of the N-cyclohexyl group is its steric hindrance. As a bulky cycloaliphatic moiety, it sterically shields the adjacent C2 and C5 positions. This steric congestion can impede the approach of reagents, particularly bulky ones, to the C2 position, potentially favoring reactions at the less hindered C5 position. Therefore, for electrophilic substitution reactions, a competition exists primarily between the electronically deactivated but sterically accessible C4 position and the less deactivated but sterically encumbered C5 position.
| Position on Pyrrole Ring | Electronic Effect of Substituents | Steric Effect of N-Cyclohexyl Group | Predicted Reactivity towards Electrophiles |
|---|---|---|---|
| C2 | Deactivated by C3-CHO | High steric hindrance | Low |
| C4 | Deactivated by C3-CHO | Low steric hindrance | Moderate |
| C5 | Slightly deactivated by C3-CHO | Moderate steric hindrance | Moderate to High (reagent-dependent) |
Transformations Involving the N-Cyclohexyl Moiety
Chemical transformations that directly involve the N-cyclohexyl moiety of this compound are primarily centered on its removal (N-dealkylation) rather than functionalization of the cyclohexyl ring itself. The direct C-H functionalization of the saturated cyclohexyl ring is synthetically challenging due to the inertness of C(sp³)–H bonds and the potential for multiple isomers.
N-dealkylation, the cleavage of the nitrogen-cyclohexyl bond, is a more common transformation that provides access to 1H-pyrrole-3-carbaldehyde. This process is valuable for producing a scaffold with a free N-H group, which can then be used for further derivatization with different substituents. Several chemical methods have been established for the N-dealkylation of N-alkyl amines and heterocycles. nih.gov One of the most widely used methods involves reaction with chloroformates, such as phenyl chloroformate or α-chloroethyl chloroformate (ACE-Cl), followed by hydrolysis or methanolysis to release the secondary amine (in this case, the N-H pyrrole). nih.gov
| Reagent | General Reaction Steps | Resulting Product |
|---|---|---|
| Phenyl Chloroformate (PhOCOCl) | 1. Reaction to form a carbamate (B1207046) intermediate. 2. Hydrolysis (e.g., with KOH) to cleave the carbamate. | 1H-pyrrole-3-carbaldehyde |
| α-Chloroethyl Chloroformate (ACE-Cl) | 1. Reaction to form an α-chloroethyl carbamate. 2. Solvolysis (e.g., with methanol) to decompose the intermediate. | 1H-pyrrole-3-carbaldehyde |
Derivatization Strategies for Molecular Diversification and Scaffold Elaboration
The C3-carbaldehyde group serves as a highly versatile functional handle for the molecular diversification of the this compound scaffold. A wide array of well-established chemical transformations can be applied to the aldehyde to generate a library of derivatives with diverse physicochemical properties. mdpi.com These strategies are fundamental for elaborating the core structure into more complex molecules.
Key derivatization strategies include:
Oxidation: The aldehyde can be oxidized to a carboxylic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent. This introduces an acidic site for further reactions like amide or ester formation.
Reduction: Selective reduction of the aldehyde to a primary alcohol can be achieved with mild reducing agents such as sodium borohydride (NaBH₄). The resulting hydroxymethyl group can be used in ether or ester synthesis.
Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) forms a new C-N bond, yielding various substituted aminomethyl-pyrroles.
Wittig Reaction: Reaction with a phosphonium (B103445) ylide allows for the conversion of the carbonyl group into a carbon-carbon double bond, enabling the synthesis of various vinyl-pyrrole derivatives.
Condensation Reactions: The aldehyde can undergo condensation with active methylene compounds, such as malononitrile (B47326) or ethyl cyanoacetate (B8463686) (Knoevenagel condensation), to introduce new functionalized side chains.
These primary derivatizations can be followed by further reactions, such as cyclization, to construct fused heterocyclic systems. For example, derivatives synthesized via condensation reactions can be used to build fused pyrroloquinoline or pyrrolo-oxadiazole scaffolds, which are of interest in medicinal chemistry. numberanalytics.com
| Reaction Type | Reagent(s) | Resulting Functional Group/Scaffold | Potential for Further Elaboration |
|---|---|---|---|
| Oxidation | KMnO₄, Jones Reagent | Carboxylic Acid (-COOH) | Amide/Ester formation |
| Reduction | NaBH₄, LiAlH₄ | Primary Alcohol (-CH₂OH) | Ether/Ester formation, Halogenation |
| Reductive Amination | R₂NH, NaBH(OAc)₃ | Amine (-CH₂NR₂) | Further N-alkylation, Salt formation |
| Wittig Reaction | Ph₃P=CHR | Alkene (-CH=CHR) | Addition reactions, Polymerization |
| Knoevenagel Condensation | CH₂(CN)₂, Base | Dicyanovinyl group (-CH=C(CN)₂) | Cyclization, Michael addition |
Advanced Applications in Organic Synthesis and Materials Science
Utility as a Versatile Intermediate in Complex Molecule Synthesis
The reactivity of the aldehyde group, combined with the structural influence of the N-cyclohexyl pyrrole (B145914) core, makes 1-cyclohexyl-1H-pyrrole-3-carbaldehyde a valuable intermediate in the synthesis of intricate organic molecules.
Pyrrole-3-carbaldehydes are well-established precursors for the synthesis of diverse fused heterocyclic systems, which are privileged scaffolds in many biologically active compounds. nih.govresearchgate.net The aldehyde functionality serves as a convenient chemical handle for intramolecular cyclization reactions. For instance, substituted N-aryl-pyrrole-3-carbaldehydes, close analogs of the title compound, have been successfully utilized in the rapid synthesis of complex scaffolds like pyrrolo[3,2-c]quinolines via reductive cyclization. nih.gov This process typically involves the in situ reduction of a strategically placed nitro group on an aryl substituent to an amine, which then undergoes an intramolecular reaction with the aldehyde to form the fused ring system. nih.gov This methodology has proven effective for creating a variety of bioactive fused heterocycles, including pyrroloquinolines, pyrrolo-oxadiazoles, and pyrrolo-phenanthridines, demonstrating the broad utility of the pyrrole-3-carbaldehyde core in constructing molecular complexity. nih.govresearchgate.net
Table 1: Examples of Fused Heterocyclic Systems Derived from Pyrrole-3-Carbaldehyde Precursors
| Fused System | Synthetic Strategy | Reference |
|---|---|---|
| Pyrroloquinoline | Reductive Cyclization | nih.gov |
| Pyrrolo-oxadiazole | Multi-step Synthesis | nih.govresearchgate.net |
| Dihydro-pyrroloquinoline | Reductive Cyclization | nih.govresearchgate.net |
The structural features of this compound make it an attractive precursor for developing specialized ligands and catalysts. The pyrrole nitrogen and the aldehyde oxygen can act as coordination sites for metal ions, while the cyclohexyl group provides steric bulk that can influence the selectivity and activity of a resulting catalyst. A related compound, 1-Cyclopentyl-1H-pyrrole-3-carbaldehyde, is noted for its suitability in synthesizing ligands and catalysts due to its stability and reactivity profile. chemimpex.com The aldehyde group allows for facile modification, such as conversion into imines or amines, which can then be incorporated into larger ligand frameworks, like Schiff base ligands. Furthermore, the synthesis of pyrrole-3-carbaldehydes itself can be achieved through proline-catalyzed reactions, highlighting the synergy between this class of compounds and the field of organocatalysis. nih.govrsc.org
Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single operation to form a complex product, and they are a cornerstone of modern synthetic chemistry for building diverse molecular libraries. rsc.orged.ac.uk Pyrrole-3-carbaldehydes are valuable participants in such reactions. rsc.org Efficient, sequential MCRs have been developed for the synthesis of N-substituted pyrrole-3-carbaldehydes themselves. nih.govnih.gov These protocols often involve an initial amine-catalyzed Mannich reaction-cyclization sequence between a dialdehyde (B1249045) (like succinaldehyde) and in situ generated imines, followed by an oxidative aromatization step. nih.govresearchgate.net The resulting pyrrole-3-carbaldehyde, including the cyclohexyl variant, can then be used as a platform for further MCRs, where the aldehyde group can react with other components to rapidly construct novel and complex molecular scaffolds. ed.ac.uk
Contributions to Advanced Materials Research
The applications of functionalized pyrroles extend beyond traditional synthesis into the realm of materials science, where they are used to create materials with tailored properties. nih.govacs.org
Functionalized pyrroles are recognized for their wide applications in the development of dyes and other functional materials. nih.govresearchgate.net The this compound scaffold offers distinct advantages for creating such materials. The cyclohexyl group can enhance solubility in organic media and influence the solid-state packing of derived molecules, which is critical for applications in organic electronics. The aldehyde group provides a reactive site for further functionalization, allowing the molecule to be covalently linked to other molecular units or surfaces to create materials with specific optical, electronic, or sensory properties. acs.org
The covalent incorporation of specific molecular units into polymer chains or onto surfaces is a key strategy for developing advanced polymers and coatings. The aldehyde group of this compound is well-suited for this purpose. It can undergo reactions such as reductive amination or condensation to graft the pyrrole moiety onto polymer backbones or functionalized surfaces. This can be used to modify the properties of the material, for example, by introducing the hydrophobicity of the cyclohexyl group to create water-repellent coatings. The pyrrole core itself can impart specific characteristics, and its derivatives are explored as components in developing specialized coatings, such as those with anti-fouling properties. nih.gov
Future Research Directions and Emerging Opportunities
Development of More Efficient and Environmentally Benign Synthetic Methodologies
The synthesis of pyrrole (B145914) derivatives, including 1-cyclohexyl-1H-pyrrole-3-carbaldehyde, has traditionally relied on established methods such as the Paal-Knorr and Vilsmeier-Haack reactions. However, there is a growing impetus to develop synthetic protocols that are not only more efficient in terms of yield and atom economy but are also more environmentally sustainable.
Future research in this area is likely to focus on several key strategies:
Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, offer significant advantages in terms of efficiency and waste reduction. The development of novel MCRs for the one-pot synthesis of N-alkyl-pyrrole-3-carbaldehydes from simple, readily available precursors is a promising research direction. For instance, a sequential multicomponent method for the synthesis of N-arylpyrrole-3-carbaldehydes has been developed, which involves a proline-catalyzed Mannich reaction-cyclization sequence followed by an IBX-mediated oxidative aromatization. researchgate.netresearchgate.netrsc.org Similar strategies could be adapted for N-cyclohexyl derivatives.
Green Catalysis: The use of heterogeneous catalysts, organocatalysts, and biocatalysts can lead to more sustainable synthetic processes. Research into recyclable catalysts, such as metal-organic frameworks (MOFs) or supported metal nanoparticles, could significantly reduce the environmental impact of the synthesis. For example, the Paal-Knorr synthesis of N-substituted pyrroles has been achieved using various eco-friendly catalysts, including metal halides and aluminas. mdpi.com
Alternative Solvents and Reaction Conditions: The replacement of hazardous organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents is a key aspect of green chemistry. Furthermore, the use of microwave irradiation or ultrasound can often accelerate reaction rates and improve yields, leading to more efficient processes. rsc.orgmdpi.com Solvent-free conditions for the Paal-Knorr reaction have also been explored, offering a significant reduction in waste. rsc.org
Greener Vilsmeier-Haack Formylation: The Vilsmeier-Haack reaction is a common method for introducing a formyl group onto a pyrrole ring. pharmaguideline.comorganic-chemistry.orgwikipedia.orgchemistrysteps.com However, it traditionally uses stoichiometric amounts of phosphorus oxychloride, which is a hazardous reagent. Future research could focus on developing catalytic versions of this reaction or employing less hazardous formylating agents. researchgate.net
| Synthetic Strategy | Advantages | Key Research Areas |
| Multicomponent Reactions | High atom economy, operational simplicity, reduced waste. | Development of novel one-pot syntheses for N-alkyl-pyrrole-3-carbaldehydes. |
| Green Catalysis | Catalyst recyclability, milder reaction conditions, reduced waste. | Exploration of heterogeneous, organo-, and biocatalysts for pyrrole synthesis. |
| Alternative Solvents | Reduced toxicity and environmental impact. | Use of water, ionic liquids, and solvent-free conditions. |
| Greener Formylation | Reduced use of hazardous reagents. | Catalytic Vilsmeier-Haack reactions and alternative formylating agents. |
Exploration of Novel Chemical Transformations and Reactivity Profiles
The aldehyde functionality at the 3-position of the pyrrole ring in this compound serves as a versatile chemical handle for a wide array of transformations. Exploring the reactivity of this compound can lead to the synthesis of a diverse library of new molecules with potentially interesting properties.
Future research in this domain could explore:
Condensation Reactions: The aldehyde group can readily undergo condensation reactions with various nucleophiles, such as amines, hydrazines, and active methylene (B1212753) compounds, to generate imines, hydrazones, and vinylogous systems, respectively. These reactions can be used to construct more complex molecular architectures.
Oxidation and Reduction: The aldehyde can be selectively oxidized to a carboxylic acid or reduced to an alcohol, providing access to other important functional groups. These transformations open up further avenues for derivatization.
Cycloaddition Reactions: The pyrrole ring itself can participate in cycloaddition reactions, and the nature of the N-cyclohexyl and C3-formyl substituents may influence the regioselectivity and stereoselectivity of these reactions. wikipedia.org
Metal-Catalyzed Cross-Coupling Reactions: The pyrrole ring can be functionalized through various metal-catalyzed cross-coupling reactions. While the aldehyde group itself is not typically a coupling partner, its electronic influence on the pyrrole ring could be investigated in the context of C-H activation and functionalization at other positions of the ring.
A deeper understanding of the reactivity of this compound will enable the strategic design and synthesis of novel compounds with tailored properties.
Expanded Applications in New Classes of Functional Materials
Pyrrole-containing polymers and small molecules have shown significant promise in the field of functional materials, particularly in organic electronics. mdpi.com The unique electronic properties of the pyrrole ring, combined with the processability that can be imparted by substituents like the cyclohexyl group, make this compound an interesting building block for new materials.
Emerging opportunities in this area include:
Organic Semiconductors: The aldehyde group can be used as a reactive site to incorporate the pyrrole moiety into larger conjugated systems. For example, it can be used in condensation polymerization reactions to create novel semiconducting polymers for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Sensors: The pyrrole ring can be functionalized to create chemosensors that exhibit a change in their optical or electronic properties upon binding to a specific analyte. The aldehyde group provides a convenient point for attaching receptor units.
Dyes and Pigments: The electronic structure of pyrrole derivatives can be tuned to absorb and emit light at specific wavelengths. The aldehyde group can be used to extend the conjugation of the system, leading to the development of new dyes and pigments with tailored optical properties.
The exploration of this compound and its derivatives as precursors to new functional materials is a promising area for future research, with the potential to lead to advancements in a variety of technological fields.
Integration of Advanced Computational Design for Rational Synthesis
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of synthetic pathways. mit.edu The application of computational methods to the study of this compound can accelerate the discovery and development of new synthetic methods and applications.
Future research in this area could involve:
Reaction Mechanism Elucidation: Computational modeling can be used to investigate the mechanisms of existing and novel synthetic reactions for producing this compound. nih.gov This can provide insights into the factors that control reaction efficiency and selectivity, aiding in the optimization of reaction conditions.
Catalyst Design: Computational screening can be used to identify promising new catalysts for the synthesis of this compound. By modeling the interaction of potential catalysts with the reactants and transition states, researchers can prioritize the most promising candidates for experimental investigation.
Prediction of Material Properties: The electronic and optical properties of potential functional materials derived from this compound can be predicted using computational methods. nih.gov This can guide the design of new materials with desired characteristics for specific applications.
Rational Synthesis Planning: Retrosynthetic analysis software and reaction prediction algorithms can be used to identify the most efficient and sustainable synthetic routes to this compound and its derivatives.
The integration of computational design with experimental work has the potential to significantly accelerate the pace of research and development related to this and other valuable chemical compounds.
Q & A
Q. What are the established synthetic routes for 1-cyclohexyl-1H-pyrrole-3-carbaldehyde, and how are they optimized for academic research?
Answer: The compound is typically synthesized via Vilsmeier-Haack formylation or nucleophilic substitution of pre-functionalized pyrrole derivatives. For example:
- Vilsmeier-Haack reaction : React 1-cyclohexyl-1H-pyrrole with DMF and POCl₃ at 0–5°C, followed by hydrolysis to yield the aldehyde .
- Nucleophilic substitution : Substitute a halogen (e.g., Cl) at the pyrrole’s 3-position with a formyl group using phenol derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
Q. Optimization Tips :
- Control temperature rigorously (0–5°C) to avoid side reactions.
- Use anhydrous solvents to prevent hydrolysis of intermediates.
- Purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .
Q. How is this compound characterized to confirm its structural integrity?
Answer: Spectroscopic Techniques :
- IR Spectroscopy : Look for a strong C=O stretch at ~1630–1670 cm⁻¹ (aldehyde) and C=N/C=C stretches at 1520–1600 cm⁻¹ (pyrrole ring) .
- ¹H NMR : Identify the aldehyde proton as a singlet at δ 9.1–9.3 ppm . Cyclohexyl protons appear as multiplet peaks at δ 1.2–2.1 ppm .
- ¹³C NMR : The aldehyde carbon resonates at δ 190–195 ppm , and the cyclohexyl carbons appear at δ 20–35 ppm .
Validation : Cross-check data with computational simulations (e.g., DFT) or X-ray crystallography if single crystals are obtainable .
Advanced Research Questions
Q. How can researchers address low yields or instability of the aldehyde group during synthesis?
Answer:
Q. How to resolve contradictions in reported spectroscopic data for this compound?
Answer: Discrepancies often arise from solvent effects , impurities , or tautomerism . Mitigation steps:
- Reproduce conditions : Match solvent (e.g., DMSO vs. CDCl₃) and concentration.
- Advanced Techniques : Use 2D NMR (COSY, HSQC) to assign overlapping signals or LC-MS to detect impurities .
- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 1-aryl-pyrrole-4-carbaldehydes) .
Q. What methodologies are recommended for evaluating the biological activity of this compound?
Answer:
- Antioxidant Assays :
- DPPH Radical Scavenging : Monitor absorbance decay at 517 nm .
- FRAP Assay : Measure Fe³⁺ reduction to Fe²⁺ at 593 nm .
- Antimicrobial Testing :
- MIC Determination : Use broth microdilution against Gram+/Gram- bacteria .
- Cytotoxicity : Screen via MTT assay on human cell lines (e.g., HEK-293) .
Q. How should researchers handle the compound’s instability during long-term storage?
Answer:
- Storage Conditions :
- Stability Monitoring :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
